2,5-Dimethoxyterephthalic acid

Übersicht

Beschreibung

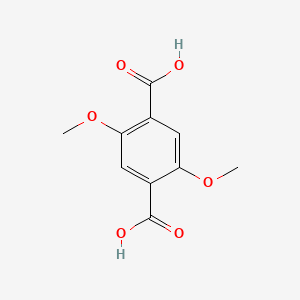

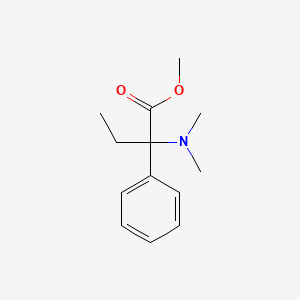

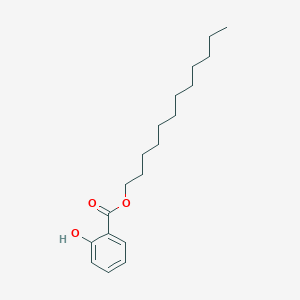

2,5-Dimethoxyterephthalic acid is a chemical compound with the molecular formula C10H10O6 . It is an important intermediate for raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff field .

Synthesis Analysis

Polyamides were synthesized from 2,5-dimethoxyterephthaloyl dichloride and diamines. Also, polyimines and polyaldoles were prepared from 2,5-dimethoxy-terephthaldehyde with diamines and ketones . Another study reported the one-step synthesis of 2,5-dihydroxyterephthalic acid by the oxidation of p-xylene over M-MCM-41(M=Fe, FeCu, Cu) catalysts .Molecular Structure Analysis

The molecular structure of 2,5-Dimethoxyterephthalic acid is nearly planar, with maximum deviations from the least-squares planes calculated for all non-H atoms . The molecular formula is C10H10O6, with an average mass of 226.183 Da and a monoisotopic mass of 226.047745 Da .Chemical Reactions Analysis

In the field of materials science, 2,5-dihydroxyterephthalic acid (H4 - p -DHT) is of special interest because of the two symmetric sets of oxygen donor functional groups (i.e., β-hydroxy acid moieties) . Electrochromism of M-MOF-74 (M = Mg, Mn, Co, or Zn) is reported, which is a honeycomb nano-framework in which hexagonally packed 1D arrays of metal cations are coordinated with 2,5-dihydroxyterephthalic (dhtp) acid linker .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-Dimethoxyterephthalic acid include a density of 1.4±0.1 g/cm3, boiling point of 434.1±45.0 °C at 760 mmHg, vapour pressure of 0.0±1.1 mmHg at 25°C, enthalpy of vaporization of 72.7±3.0 kJ/mol, flash point of 174.6±22.2 °C, and index of refraction of 1.572 .Wissenschaftliche Forschungsanwendungen

1. Application in Materials Science

- Summary of the Application : 2,5-Dimethoxyterephthalic acid, also known as 2,5-dihydroxyterephthalic acid (H4-p-DHT), is used in the field of materials science due to its two symmetric sets of oxygen donor functional groups (i.e., β-hydroxy acid moieties). In its partially (–2H) or totally (–4H) deprotonated form, it acts as an efficient organic ligand, enabling the synthesis of numerous coordination polymers .

- Methods of Application : The study focused on alkali salts obtained from partial to complete neutralization of 2,5-dihydroxyterephthalic acid in the Li–Na system .

- Results or Outcomes : The electrochemical assessment of the anhydrous Na2(Li2)-p-DHT compound measured in Li half-cell revealed poor performances compared to Li4-p-DHT (Li4C8H2O6) due to cationic disorder of the two alkali ions in the crystal structure .

2. Application in Luminescent Coordination Polymers

- Summary of the Application : 2,5-Dimethoxyterephthalic acid is used in the synthesis of luminescent coordination polymers .

- Methods of Application : The synthesis and crystal structure of the solvent-free coordination polymer CoII (2,5-DMT) (1) with 2,5-DMT ≡ 2,5-dimethoxyterephthalate were reported. This is isostructural to the already reported MnII and ZnII congeners .

- Results or Outcomes : The compounds of the MII(2,5-DMT) composition show high thermal stability up to more than 300 °C. MII(2,5-DMT) with MII = MnII, ZnII and 2 show a bright luminescence upon blue light irradiation (λ = 405 nm), whereas CoII in 1 quenches the emission .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,5-dimethoxyterephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O6/c1-15-7-3-6(10(13)14)8(16-2)4-5(7)9(11)12/h3-4H,1-2H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXSHXQQBOGFGTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)O)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396331 | |

| Record name | 2,5-Dimethoxyterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethoxyterephthalic acid | |

CAS RN |

21004-11-5 | |

| Record name | 2,5-Dimethoxyterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tetramethylol-melamin-dioxy-propylen [German]](/img/structure/B1598623.png)